molecular formula C20H20N2O6S B12699599 oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline CAS No. 1037405-04-1

oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline

Cat. No.: B12699599
CAS No.: 1037405-04-1
M. Wt: 416.4 g/mol
InChI Key: VJCINNBTQJWNTP-UHFFFAOYSA-N
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Description

Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline is a complex organic compound with a unique structure that combines the properties of oxalic acid and tetrahydrocarbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline typically involves multiple steps. One common method includes the reaction of 4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline with oxalic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxalic acid derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrocarbazole derivatives and oxalic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

Oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline is unique due to its combination of oxalic acid and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1037405-04-1

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

oxalic acid;4-(1,2,3,4-tetrahydrocarbazol-9-ylsulfonyl)aniline

InChI

InChI=1S/C18H18N2O2S.C2H2O4/c19-13-9-11-14(12-10-13)23(21,22)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;3-1(4)2(5)6/h1,3,5,7,9-12H,2,4,6,8,19H2;(H,3,4)(H,5,6)

InChI Key

VJCINNBTQJWNTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)N.C(=O)(C(=O)O)O

Origin of Product

United States

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